

validation of p300 as a lysine 2-hydroxyisobutyryltransferase

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Compound of Interest

Compound Name: 2-Hydroxyisobutyryl-CoA

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p300: A Validated Lysine 2-Hydroxyisobutyryltransferase A Comparative Guide to its Enzymatic Activity and Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the transcriptional coactivator p300 as a lysine 2-hydroxyisobutyryltransferase (KhibT). It objectively compares its performance with the alternative KhibT, Tip60, and presents supporting experimental data to delineate their distinct roles in cellular regulation.

Executive Summary

Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered post-translational modification influencing a wide array of cellular processes. The histone acetyltransferase p300 has been identified and validated as a primary "writer" of this modification. Experimental evidence demonstrates that p300 possesses intrinsic KhibT activity, targeting both histone and a diverse range of non-histone proteins. A key finding is the distinct substrate specificity of p300 compared to another identified KhibT, Tip60, suggesting non-redundant biological functions. While p300-mediated Khib is predominantly linked to the regulation of glycolysis and metabolic pathways, Tip60-mediated Khib appears to govern processes such as nucleic acid metabolism

and translation. This guide synthesizes the current understanding of p300's KhibT activity, offering a comparative analysis with Tip60 and detailing the experimental protocols for further investigation.

Data Presentation: p300 vs. Tip60 KhibT Activity

A direct comparison of the enzymatic kinetic parameters for p300 and Tip60 with respect to **2-hydroxyisobutyryl-CoA** is not readily available in the current literature. However, extensive proteomic studies have revealed a significant difference in their substrate specificity.

Table 1: Comparison of Substrate Specificity between p300 and Tip60 KhibTs

Feature	p300	Tip60
Overlap in Khib Sites	Minimal	Minimal
Shared Khib Sites	5	5
p300-Specific Khib Sites	144	-
Tip60-Specific Khib Sites	-	544
Primary Cellular Pathways	Glycolysis, Metabolic Regulation	Nucleic Acid Metabolism, Translation
Key Substrates	Glycolytic enzymes (e.g., ENO1)	Proteins involved in RNA processing and protein synthesis

Data synthesized from proteomic analyses.[\[1\]](#)

Experimental Protocols

In Vitro Lysine 2-Hydroxyisobutyrylation (Khib) Assay

This protocol is designed to qualitatively and quantitatively assess the KhibT activity of a candidate enzyme like p300 on a specific substrate.

Materials:

- Recombinant p300 enzyme
- Substrate protein or peptide
- **2-hydroxyisobutyryl-CoA** (Khib-CoA)
- Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)
- Anti-Khib antibody
- SDS-PAGE gels and Western blotting apparatus
- Chemiluminescent substrate

Procedure:

- **Reaction Setup:** In a microcentrifuge tube, combine the recombinant p300 enzyme, the substrate protein/peptide, and Khib-CoA in the reaction buffer. Include a negative control reaction without Khib-CoA.
- **Incubation:** Incubate the reaction mixture at 37°C for 1-2 hours.
- **Reaction Termination:** Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
- **SDS-PAGE and Western Blotting:** Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.
- **Immunodetection:** Block the membrane and probe with a primary antibody specific for lysine 2-hydroxyisobutyrylation. Subsequently, incubate with a secondary HRP-conjugated antibody.
- **Visualization:** Detect the signal using a chemiluminescent substrate and an imaging system. The intensity of the band corresponding to the 2-hydroxyisobutyrylated substrate provides a measure of the enzyme's activity.

Identification of Khib Sites by Mass Spectrometry

This protocol outlines the general workflow for identifying specific lysine residues that are 2-hydroxyisobutyrylated by p300 in a cellular context.

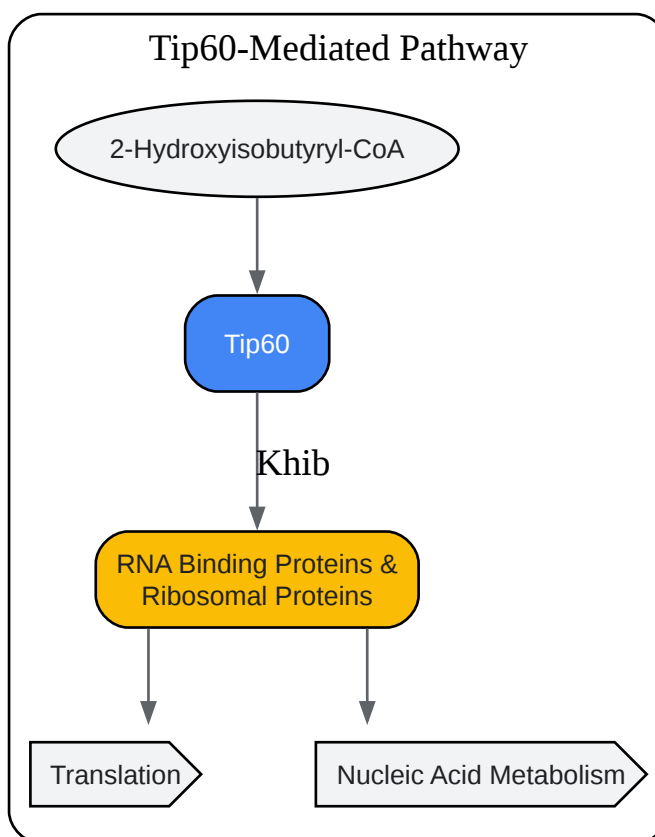
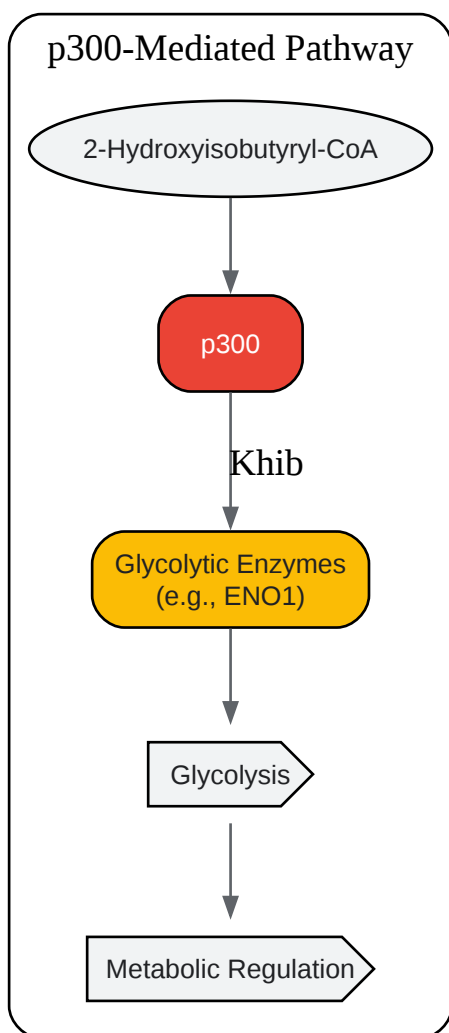
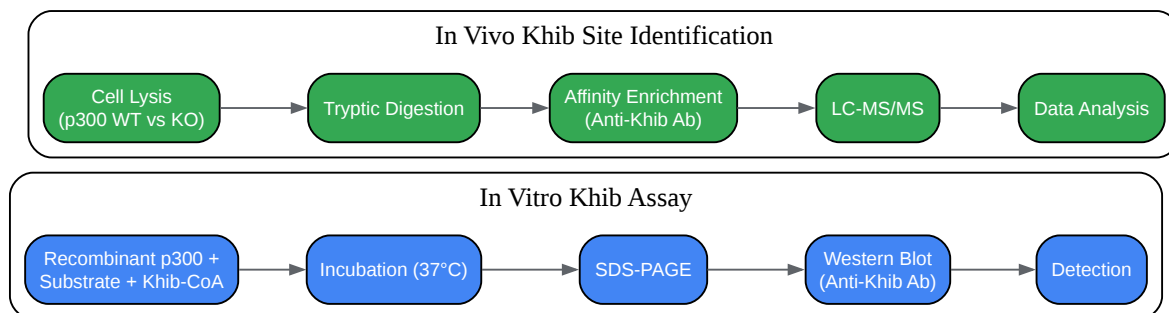
Materials:

- Cell lines with and without p300 expression/activity
- Lysis buffer with deacetylase inhibitors
- Trypsin
- Anti-Khib antibody conjugated to beads for immunoprecipitation
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
- Proteomics data analysis software

Procedure:

- **Cell Lysis and Protein Extraction:** Lyse cells in a buffer containing inhibitors of deacetylases to preserve the Khib marks.
- **Protein Digestion:** Digest the extracted proteins into peptides using trypsin.
- **Affinity Enrichment:** Incubate the peptide mixture with anti-Khib antibody-conjugated beads to enrich for 2-hydroxyisobutyrylated peptides.
- **LC-MS/MS Analysis:** Analyze the enriched peptides by LC-MS/MS. The mass spectrometer will fragment the peptides and provide information on their amino acid sequence and the location of the Khib modification.
- **Data Analysis:** Use specialized software to search the MS/MS spectra against a protein database to identify the modified proteins and the precise lysine residues that are 2-hydroxyisobutyrylated. Compare the results from cells with and without p300 to identify p300-dependent Khib sites.

Mandatory Visualization



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References

- 1. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
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